molecular formula C14H12N4O5 B2626392 3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946312-50-1

3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2626392
CAS No.: 946312-50-1
M. Wt: 316.273
InChI Key: WKOAJDIHNVKGTJ-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

This compound is a hybrid heterocyclic compound classified under the benzamide family. Its structure comprises three distinct components:

  • Benzamide backbone : A benzene ring substituted with two methoxy groups at positions 3 and 5, linked to a carboxamide group.
  • 1,3,4-Oxadiazole ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 5 with a 1,2-oxazol-5-yl group.
  • 1,2-Oxazole (isoxazole) ring : A five-membered heterocycle with one oxygen and one nitrogen atom adjacent to each other, forming part of the oxadiazole substitution.

The structural significance of this compound lies in the synergistic integration of pharmacophoric elements:

  • The 1,3,4-oxadiazole ring enhances metabolic stability and facilitates π-π stacking interactions with biological targets due to its aromaticity.
  • The 1,2-oxazole moiety contributes to hydrogen bonding and dipole interactions, often associated with neuroactive and antimicrobial properties.
  • Methoxy groups on the benzamide core improve solubility and modulate electronic effects, potentially enhancing binding affinity.

A comparative analysis of structural analogs (Table 1) highlights the role of substituents in bioactivity. For instance, replacing the 1,2-oxazol-5-yl group with a phenyl ring (as in Zibotentan) retains antitumor activity but alters target specificity.

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound R-group at Oxadiazole C5 Key Activity Reference
Zibotentan Phenyl Antitumor
Raltegravir Hydroxypyrimidine Antiviral
Target Compound 1,2-Oxazol-5-yl Underexplored

Historical Context of 1,3,4-Oxadiazole-Containing Compounds in Medicinal Chemistry

The therapeutic exploration of 1,3,4-oxadiazoles dates to the mid-20th century, with early studies identifying their antimicrobial and antitumor potential. Key milestones include:

  • 1950s–1970s : Development of Furamizole , a nitrofuran-derived antibacterial agent, marked the first clinical application of 1,3,4-oxadiazoles.
  • 1980s–2000s : Advances in synthetic methodologies enabled the creation of 2,5-diaryl-1,3,4-oxadiazoles , which demonstrated improved stability and selectivity for tyrosine kinase receptors involved in cancer proliferation.
  • 2010s–Present : FDA approval of Zibotentan (a 1,3,4-oxadiazole-based endothelin antagonist) for prostate cancer underscored the scaffold’s versatility.

The integration of 1,2-oxazole moieties into 1,3,4-oxadiazole derivatives represents a recent innovation, driven by the recognition of isoxazoles in CNS-targeting agents like muscimol (a GABA receptor agonist). This hybrid approach aims to merge the pharmacokinetic advantages of oxadiazoles with the target specificity of oxazoles, as exemplified by this compound.

Synthetic routes to such hybrids often involve:

  • Cyclization of diacylhydrazines using phosphorus oxychloride or thionyl chloride to form the 1,3,4-oxadiazole core.
  • Sonogashira coupling or Huisgen cycloaddition to introduce the 1,2-oxazole subunit.

These methods highlight the compound’s accessibility for structure-activity relationship (SAR) studies, particularly in optimizing substituents for desired biological interactions.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-20-9-5-8(6-10(7-9)21-2)12(19)16-14-18-17-13(22-14)11-3-4-15-23-11/h3-7H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOAJDIHNVKGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the product can vary depending on the specific conditions used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar benzamide compounds are often synthesized using scalable processes that involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole and oxadiazole rings can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core with methoxy substitutions at the 3 and 5 positions and an oxazole moiety linked to a 1,3,4-oxadiazole ring. The unique structural configuration enhances its lipophilicity and biological activity. The synthesis typically involves multiple steps that include the formation of the oxazole and oxadiazole rings through established organic reactions such as cyclization and substitution reactions.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit diverse biological activities, including antimicrobial effects. Preliminary studies suggest that derivatives of 3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide may possess significant interactions with bacterial and fungal pathogens. These interactions are crucial for developing new antimicrobial agents targeting resistant strains.

Anticancer Potential

The oxadiazole derivatives have shown promise in anticancer research. Studies have reported that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interaction of this compound with tumor-specific targets is an area of active investigation.

Anti-inflammatory Effects

Compounds with oxazole and oxadiazole structures have been studied for their anti-inflammatory properties. The modulation of inflammatory pathways offers potential therapeutic avenues for treating chronic inflammatory diseases.

Targeted Drug Design

The unique binding affinity of this compound to specific biological targets makes it a candidate for targeted drug design. Understanding its pharmacokinetics and interactions with enzymes or receptors can lead to the development of more effective therapeutic agents.

Case Studies

Several case studies highlight the efficacy of similar compounds:

Study ReferenceCompound StudiedBiological ActivityFindings
3-(1,3,4-Oxadiazol-5-yl)-IndolesAntifungalHigher activity than natural products
Various Oxadiazole DerivativesAnticancerInhibition of tumor growth in vitro

These studies provide a foundation for further exploration into the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxazole and oxadiazole rings can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Compound Name Molecular Formula Benzamide Substituents Oxadiazole/Oxazole Substituents Notable Features
Target Compound C15H14N4O5* 3,5-Dimethoxy 5-(1,2-Oxazol-5-yl) on oxadiazole Dual heterocycles, lipophilic methoxy
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazolyl] Not Provided 4-Sulfamoyl (benzyl/methyl) 5-[(4-Methoxyphenyl)methyl] on oxadiazole Sulfamoyl group, bulky aromatic substituent
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazolyl] Not Provided 4-Sulfamoyl (cyclohexyl/ethyl) 5-(Furan-2-yl) on oxadiazole Sulfamoyl group, furan heterocycle
2-Amino-4,5-dimethoxy-N-(3-methyl-1,2-oxazol-5-yl)benzamide C13H15N3O4 2-Amino, 4,5-dimethoxy None (oxazole directly linked to benzamide) Amino group, methyl-oxazole substituent

*Calculated molecular formula based on structural analysis.

Structural and Functional Analysis

A. Substituent Effects on Bioactivity

  • Methoxy Groups vs. Sulfamoyl Groups: The target compound’s 3,5-dimethoxy groups increase lipophilicity compared to the sulfamoyl substituents in LMM5 and LMM11 . Methoxy groups may favor passive diffusion across biological membranes.
  • Oxazole vs. Furan Substituents :
    The 1,2-oxazol-5-yl group in the target compound is more electron-deficient than the furan-2-yl group in LMM11, which could influence π-π stacking or hydrogen-bonding interactions with biological targets .

B. Heterocyclic Core Variations

  • Dual Heterocycles (Target) vs.

Research Findings and Hypotheses

Physicochemical Properties
  • Lipophilicity : The target compound’s logP is likely higher than LMM5/LMM11 due to methoxy groups, suggesting better blood-brain barrier penetration.
  • Solubility: Sulfamoyl-containing analogues (LMM5/LMM11) may exhibit better aqueous solubility, critical for intravenous administration.
Limitations and Gaps
  • No direct biological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation.
  • The compound from lacks oxadiazole, limiting direct functional comparisons .

Biological Activity

3,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex compound that incorporates both oxazole and oxadiazole moieties. These structural features suggest a potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound consists of a benzamide core with methoxy substitutions at the 3 and 5 positions and an oxazole ring connected to an oxadiazole moiety. This unique structural arrangement may enhance its lipophilicity and influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported that compounds similar to this compound possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antitubercular Activity : Some oxadiazole derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Anti-inflammatory and Analgesic Properties

Compounds with oxadiazole frameworks have been documented to exhibit anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Potential

The benzamide structure has been linked to anticancer activity. Studies on similar compounds have revealed their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, certain oxadiazole derivatives have been found to inhibit RET kinase activity in cancer cells .

Case Studies

  • Oxadiazole Derivatives Against Bacterial Strains :
    A study evaluated the antibacterial effects of several 1,3,4-oxadiazole derivatives against E. coli and S. aureus. The most potent compound exhibited an MIC of 0.25 µg/mL against E. coli, outperforming conventional antibiotics .
  • Antitubercular Activity :
    In another investigation, a series of oxadiazole-containing compounds were tested against monoresistant strains of M. tuberculosis. The best-performing compound showed significant inhibition with an IC50 value of 0.5 µg/mL .

Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBenzamide with methoxy and oxazole/oxadiazole ringsAntimicrobial, anticancer
IsoxabenBenzamide with isoxazole ringHerbicidal
2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-Oxazol-5-yl]BenzamideSimilar methoxy-substituted benzamideAntimicrobial
4-Chloro-benzamidesContains substituted five-membered heteroaryl ringsRET kinase inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core via cyclization of a hydrazide intermediate (e.g., 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine) using cyanogen bromide or thionyl chloride in methanol .

  • Step 2 : Couple the oxadiazole amine with 3,5-dimethoxybenzoyl chloride under anhydrous conditions (e.g., sodium hydride in dry THF) to form the benzamide bond .

  • Optimization :

  • Catalyst : Use triethylamine or DIPEA to enhance coupling efficiency.

  • Solvent : Anhydrous THF or DMF improves solubility and reaction homogeneity.

  • Temperature : Reflux (~80°C) ensures complete activation of the acyl chloride.

  • Yield Improvement : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane) .

    • Supporting Data :
Intermediate/StepReagents/ConditionsYield (%)Reference
Oxadiazole formationCyanogen bromide, MeOH, 24h65–75
Benzamide couplingNaH, THF, reflux70–85

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns on the benzamide and oxadiazole rings. For example:
  • Aromatic protons in 3,5-dimethoxybenzamide: δ 6.8–7.2 ppm (doublets).
  • Oxazole protons: δ 8.1–8.3 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm1^{-1}) and oxadiazole ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peak at m/z 356.3).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions for polymorph studies .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Antimicrobial Activity :
  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Anticancer Screening :
  • Cell Lines : MTT assay on human cancer lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Enzyme Inhibition :
  • Targets : Cyclooxygenase (COX-2) for anti-inflammatory activity or thioredoxin reductase for antifungal effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Modifications :

  • Oxazole Ring : Introduce electron-withdrawing groups (e.g., Cl, CF3) to enhance electrophilicity and target binding .

  • Benzamide Methoxy Groups : Replace with bulkier substituents (e.g., ethoxy) to improve lipophilicity and membrane permeability.

  • Assays : Compare IC50 values in enzyme inhibition (e.g., COX-2) and cytotoxicity assays to correlate substituent effects .

    • Supporting Data :
DerivativeSubstituentCOX-2 IC50 (µM)Antifungal Activity (MIC, µg/mL)
Parent3,5-OCH312.516 (C. albicans)
CF3-substituted3-CF38.28

Q. What mechanistic insights explain its interaction with biological targets like thioredoxin reductase?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding poses within the enzyme’s active site (PDB ID: 2J3N). The oxadiazole ring may coordinate with catalytic cysteine residues .
  • Enzyme Kinetics : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Redox Profiling : Assess ROS generation in fungal cells using DCFH-DA fluorescence .

Q. How can contradictory data between in vitro and in vivo bioactivity be resolved?

  • Methodology :

  • Pharmacokinetic Analysis : Measure plasma half-life and bioavailability in rodent models. Poor solubility may limit in vivo efficacy despite strong in vitro activity .
  • Metabolite Identification : Use LC-MS to detect phase I/II metabolites (e.g., demethylation of methoxy groups) that alter activity .
  • Formulation Optimization : Develop nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. What strategies improve the compound’s stability under oxidative/reductive conditions?

  • Methodology :

  • Oxidative Stability :
  • Accelerated Testing : Expose to H2O2 (3% v/v) and monitor degradation via HPLC.
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations .
  • Reductive Stability :
  • Avoid Strong Reductants : Replace LiAlH4 with milder agents (e.g., NaBH4) in synthetic steps .

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